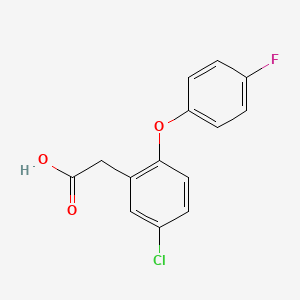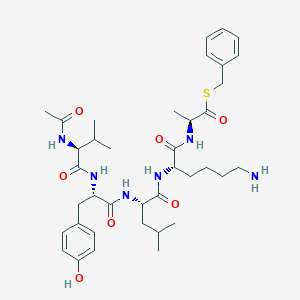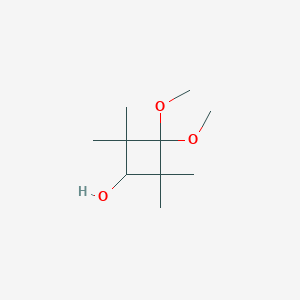![molecular formula C16H17ClN2O B1383647 {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride CAS No. 2060000-63-5](/img/structure/B1383647.png)
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride
概要
説明
“{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride” is a chemical compound with the CAS Number: 2060000-63-5 . It has a molecular weight of 288.78 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, such as “{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride”, has been a central theme in organic synthesis due to their importance . Many methods often start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Molecular Structure Analysis
The IUPAC name of this compound is “(4-((6-amino-1H-indol-1-yl)methyl)phenyl)methanol hydrochloride” and its InChI Code is "1S/C16H16N2O.ClH/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12;/h1-9,19H,10-11,17H2;1H" .
Chemical Reactions Analysis
Indole derivatives, including “{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride”, have been found to exhibit a broad range of useful biological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .
科学的研究の応用
Anticancer Applications
Indole derivatives, including “{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride”, have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines, potentially acting through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation .
Antimicrobial Applications
These compounds also show promise in antimicrobial therapy. Their ability to inhibit the growth of bacteria, fungi, and other pathogens makes them valuable in the development of new antimicrobial agents .
Anti-inflammatory and Antioxidant Applications
The anti-inflammatory properties of indole derivatives make them candidates for treating inflammatory diseases. Additionally, their antioxidant activity suggests they could protect cells from oxidative stress-related damage .
Antiviral and Anti-HIV Applications
Research has indicated that indole derivatives can have antiviral effects, including against HIV, by interfering with viral replication or assembly processes .
Antidiabetic Applications
Indole derivatives have been explored for their potential in managing diabetes, possibly by affecting insulin secretion or glucose metabolism .
Antimalarial Applications
These compounds have shown activity against Plasmodium species, offering a route to new antimalarial drugs .
Anticholinesterase Activities
By inhibiting cholinesterase enzymes, indole derivatives may be useful in treating conditions like Alzheimer’s disease .
Antitubercular Activities
Their potential in combating tuberculosis has also been investigated, given their ability to act on Mycobacterium tuberculosis .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that they can have diverse molecular and cellular effects .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
[4-[(6-aminoindol-1-yl)methyl]phenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c17-15-6-5-14-7-8-18(16(14)9-15)10-12-1-3-13(11-19)4-2-12;/h1-9,19H,10-11,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVRAFQPAKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)
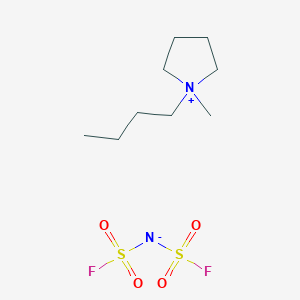


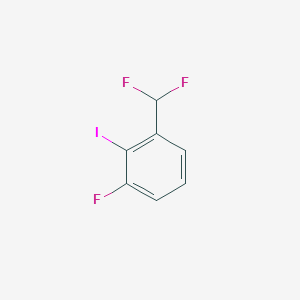
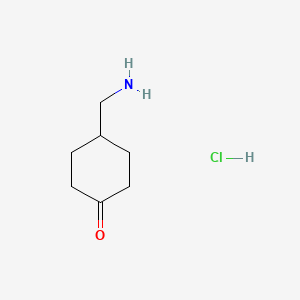
![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)
![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)

![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
